molecular formula C23H27N3OS B2496099 N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-61-6

N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No. B2496099
CAS RN: 893787-61-6
M. Wt: 393.55
InChI Key: VQGUACCNGOMQQX-UHFFFAOYSA-N
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Description

“N-(3,5-Dimethylphenyl)acetamide” is an organic compound with the molecular formula C10H13NO . It is a reactive agent that has been shown to cause cancer in mammalian cells and bladder tissue .


Molecular Structure Analysis

The molecular structure of “N-(3,5-Dimethylphenyl)acetamide” consists of a benzene ring substituted with two methyl groups and an acetamide group . The average molecular mass is 163.216 Da .


Physical And Chemical Properties Analysis

“N-(3,5-Dimethylphenyl)acetamide” has a molecular weight of 163.21600, a density of 1.052g/cm3, and a boiling point of 305.3ºC at 760 mmHg . The flash point is 177.7ºC .

Scientific Research Applications

Synthesis of Spiro[chromane-3,1’-cyclohexane]-2’,4’-dien-6’-ones

Another application involves the synthesis of spiro[chromane-3,1’-cyclohexane]-2’,4’-dien-6’-ones via dearomatization reactions . Here’s what you need to know:

Safety And Hazards

“N-(3,5-Dimethylphenyl)acetamide” is a reactive agent that has been shown to cause cancer in mammalian cells and bladder tissue . It is genotoxic and can cause mutations in DNA and chromosomes .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-16-12-17(2)14-18(13-16)24-21(27)15-28-22-19-8-4-5-9-20(19)25-23(26-22)10-6-3-7-11-23/h4-5,8-9,12-14,25H,3,6-7,10-11,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGUACCNGOMQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

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